N-(3-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O4 and its molecular weight is 434.427. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study reported the synthesis of derivatives related to the chemical compound of interest, demonstrating selective antitumor activities. These compounds have shown potential against certain cancer cell lines, indicating their importance in the development of new anticancer agents (Xiong Jing, 2011).
Imaging and Diagnostic Applications
Research has been conducted on similar structures for their use in imaging and diagnostics. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally related to the one , has been reported as selective ligands for the translocator protein (18 kDa), useful in positron emission tomography (PET) imaging (F. Dollé et al., 2008).
Herbicidal Activity
Further demonstrating the versatility of related structures, certain derivatives have shown significant herbicidal activities against dicotyledonous weeds. This suggests potential applications in agriculture for controlling weed growth, thereby highlighting the compound's relevance beyond biomedical research (Daoxin Wu et al., 2011).
Anti-inflammatory and Analgesic Agents
Another study synthesized novel derivatives with reported anti-inflammatory activity. This underscores the potential utility of such compounds in developing new treatments for inflammatory conditions and pain management (K. Sunder et al., 2013).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)21-19(6-3-11-25-21)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSVBSPUGWPAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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